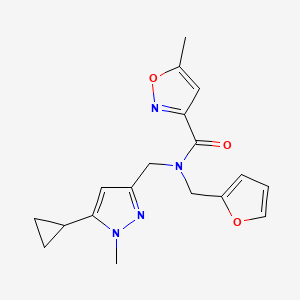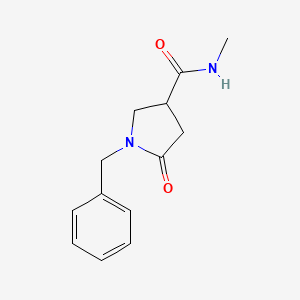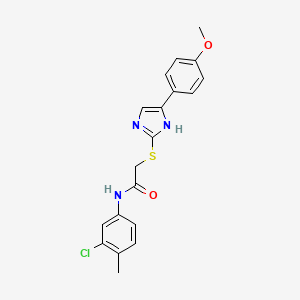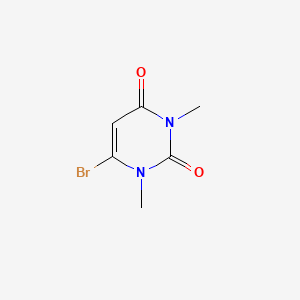![molecular formula C23H19NO6 B2686058 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate CAS No. 478249-88-6](/img/structure/B2686058.png)
4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate” has a molecular formula of C23H19NO6 . It is a complex organic compound with potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C23H19NO6 . The exact arrangement of atoms and bonds would require more specific information or computational chemistry techniques to determine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is reacted. Without specific information, it’s difficult to predict the exact reactions .Scientific Research Applications
Antimicrobial and Cytotoxicity Studies
A series of compounds related to the chemical were studied for their antimicrobial activities and cytotoxicity. These studies help in understanding the potential medical applications of such compounds, particularly in developing new antimicrobial agents (Sridhara et al., 2011).
Synthesis in Green Chemistry
Research in green chemistry involves the synthesis of polysubstituted pyrrole derivatives, indicating a potential use of the chemical in environmentally friendly chemical synthesis processes (Kumar et al., 2017).
Biotransformation and Enzymatic Activity
Studies on the biotransformation of derivatives of the compound mediated by Pleurotus ostreatus (a type of mushroom) show the relevance of such chemicals in understanding enzymatic activities and potential applications in biochemistry (Skrobiszewski et al., 2013).
Organometallic Reactions
Investigations into the reactions of carbene complexes with acetylenes provide insights into the utility of the compound in organometallic chemistry, particularly in the construction of aromatic nuclei like furan and phenol (Mccallum et al., 1988).
Mesomorphic Properties and Liquid Crystals
Research exploring the effects of terminal and lateral substituents on mesomorphic properties indicates potential applications in materials science, particularly in the development of liquid crystal technologies (Funakoshi et al., 1994; Matsunaga et al., 1999).
Tissue Engineering Materials
In the field of biomaterials, studies on polyhydroxyalkanoates suggest potential applications of related compounds in tissue engineering and medical devices (Chen & Wu, 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[4-[3-methoxy-3-oxo-1-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6/c1-28-21(25)13-19(24-14-16-5-2-3-6-18(16)22(24)26)15-8-10-17(11-9-15)30-23(27)20-7-4-12-29-20/h2-12,19H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOYMNUVQHNJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)N3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2685976.png)
![N-(2-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2685977.png)


![2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2685981.png)
![(3-Pyrazol-1-ylphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2685982.png)
![N1-(furan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2685986.png)

![Ethyl 2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2685990.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685995.png)
![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2685998.png)
